7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine
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Overview
Description
7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluorine atom at the 7th position, an isopropyl group at the 5th position, and an amine group at the 4th position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted phenylacetylene, under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Isopropyl Group Addition: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), amine derivatives, halogenating agents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted indene derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-4-amine
- 7-Fluoro-5-ethyl-2,3-dihydro-1H-inden-4-amine
- 7-Fluoro-5-propyl-2,3-dihydro-1H-inden-4-amine
Uniqueness
Compared to similar compounds, 7-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique pharmacological properties.
Properties
IUPAC Name |
7-fluoro-5-propan-2-yl-2,3-dihydro-1H-inden-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-7(2)10-6-11(13)8-4-3-5-9(8)12(10)14/h6-7H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMROPWMTKFKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2CCCC2=C1N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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